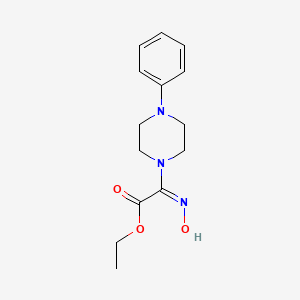

ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate, also known as ethyl (2E)-2-hydroxyimino-4-phenylpiperazine-1-acetate, is an organic compound belonging to the class of piperazines. It is a white, crystalline solid with a melting point of 145-148°C. It is soluble in water, ethanol and methanol but insoluble in ether. This compound is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.

科学的研究の応用

Biocatalytic Applications

Biocatalysis research has investigated compounds like ethyl (R)-2-hydroxy-4-phenylbutanoate, a chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, showcasing the utility of biocatalytic processes in producing optically pure pharmaceutical intermediates. Recombinant E. coli expressing specific carbonyl reductase genes demonstrated high catalytic activity and stereoselectivity in producing such intermediates, highlighting the potential of genetic engineering in optimizing production processes for pharmaceutical compounds (Ni et al., 2013).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, compounds with structural similarities have been synthesized and characterized to explore their potential applications. For instance, the development of various ethyl 2-(hydroxyimino)acetates and their derivatives through methods like cyclisation and rearrangement reactions demonstrates the versatility of these compounds in organic synthesis. These reactions have been applied to synthesize intermediates for further chemical transformations, offering pathways to novel compounds with potential biological or industrial applications (Liese et al., 2002).

Novel Derivatives and Antimicrobial Activity

Research into novel derivatives of similar compounds has also been conducted, with some studies focusing on their antimicrobial activity. For example, the synthesis and evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives were undertaken to investigate their antimicrobial properties. Such studies underscore the potential of these compounds in developing new antimicrobial agents, reflecting the broader applicability of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate in medicinal chemistry (Salahuddin et al., 2017).

Catalysis and Green Chemistry

Finally, the use of related compounds in catalysis and green chemistry has been explored, demonstrating their role in facilitating chemical reactions under environmentally benign conditions. For instance, the employment of ionic liquids and catalyzed alcohol oxidation systems showcases how derivatives of this compound could be utilized in sustainable chemical processes, offering efficient and less hazardous alternatives to traditional synthetic methodologies (Xiao‐Qiang Li & Chi Zhang, 2009).

特性

IUPAC Name |

ethyl (2E)-2-hydroxyimino-2-(4-phenylpiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-2-20-14(18)13(15-19)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7,19H,2,8-11H2,1H3/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLQYVMHPHOISI-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2726359.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)

![1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2726364.png)

![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)